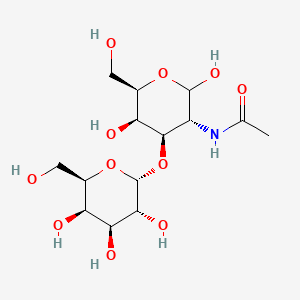
Gal-α1,3-GalNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galactose-alpha-1,3-N-acetylgalactosamine (Gal-alpha1,3-GalNAc) is a carbohydrate antigen found in various mammalian cell membranes. It is a unique carbohydrate structure that plays a significant role in immunological responses, particularly in the context of xenotransplantation and allergic reactions. This compound is not present in humans and other Old-World primates, making it a target for immune responses when introduced into these species .
科学的研究の応用
Gal-alpha1,3-GalNAc has numerous applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate chemistry and glycosylation processes.
Biology: It is used to investigate cell-cell interactions and immune responses, particularly in the context of xenotransplantation.
Medicine: It is explored for its potential in developing vaccines and immunotherapies, especially for conditions involving immune responses to carbohydrate antigens.
Industry: It is used in the production of glycoproteins and other biopharmaceuticals
作用機序
Target of Action
Gal-alpha1,3-GalNAc, also known as alpha gal and the Galili antigen, is a carbohydrate found in most mammalian cell membranes . It primarily targets the immune system, specifically the production of xenoreactive immunoglobulin M (IgM) antibodies . These antibodies recognize Gal-alpha1,3-GalNAc as a foreign body, leading to organ rejection after transplantation .
Mode of Action
The interaction of Gal-alpha1,3-GalNAc with its targets is complex. In humans and recent Old World primates, the gene for the enzyme alpha-1,3-galactosyltransferase, which is essential for the synthesis of Gal-alpha1,3-GalNAc, has been inactivated . The immune system recognizes it as a foreign body and produces xenoreactive immunoglobulin M (IgM) antibodies .
Biochemical Pathways
The Gal-alpha1,3-GalNAc is involved in the GalNAc-T Activation (GALA) pathway . The enzymes GALNTs add GalNAc sugar to Ser and Thr residues, forming the Tn glycan . GALNTs are activated by trafficking from Golgi to ER, a process driven by the Src kinase and negatively regulated by ERK8 . This GALNTs activation (aka GALA) pathway induces high Tn levels and is a key driver of liver tumor growth .
Pharmacokinetics
The pharmacokinetics of Gal-alpha1,3-GalNAc-conjugated small-interfering ribonucleic acids (siRNAs) are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life, analyzed in the form of the antisense strand, driven by redistribution from tissue (weeks) . The clinical plasma pharmacokinetics of Gal-alpha1,3-GalNAc-siRNAs are approximately dose proportional and similar between chemical stabilizing methods .
Result of Action
The result of Gal-alpha1,3-GalNAc’s action is multifaceted. On one hand, IgM and IgG antibodies have been found to confer protection against pathogens . On the other hand, the IgE-response to Gal-alpha1,3-GalNAc is detrimental and causes severe reactions upon exposure to mammalian meat and other products .
Action Environment
The action of Gal-alpha1,3-GalNAc can be influenced by environmental factors. For instance, recent studies show increasing evidence that an allergy to Gal-alpha1,3-GalNAc may be induced by the bite of the lone star tick (Amblyomma americanum) in North America and the castor bean tick (Ixodes ricinus) in Sweden .
将来の方向性
Future research directions include a better understanding of the immune response against α-Gal, in healthy and in α-Gal allergic individuals . Moreover, our current knowledge on the role of tick bites in the sensitization process needs to be summarized . The tick saliva has been shown to contain proteins carrying α-Gal, but also bioactive molecules, such as prostaglandin E2, which is capable of stimulating an increased expression of anti-inflammatory cytokines while promoting a decrease in the production of proinflammatory mediators . These components might promote Th2-related immunity and trigger a class switch to IgE antibodies directed against the oligosaccharide α-Gal .
生化学分析
Biochemical Properties
Gal-alpha1,3-GalNAc is involved in several biochemical reactions, particularly in the context of glycosylation. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. One notable enzyme is the glycosynthase BgaC/Glu233Gly, which is used to enzymatically synthesize Gal-alpha1,3-GalNAc in high yields . This compound also interacts with proteins such as galectin-1 and galectin-3. These interactions lead to tumor cell aggregation and promote cancer metastasis and T-cell apoptosis in epithelial tissue . The nature of these interactions is primarily based on the binding affinity between Gal-alpha1,3-GalNAc and the carbohydrate recognition domains of galectins.
Cellular Effects
Gal-alpha1,3-GalNAc has significant effects on various types of cells and cellular processes. In cancer cells, it is presented on the cell surface and interacts with galectins, leading to cell aggregation and metastasis . This compound influences cell signaling pathways by binding to galectin-3, which can modulate cell adhesion, migration, and apoptosis. Additionally, Gal-alpha1,3-GalNAc affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival. It also impacts cellular metabolism by influencing the glycosylation patterns of proteins, which can affect their stability and function.
Molecular Mechanism
The molecular mechanism of action of Gal-alpha1,3-GalNAc involves its binding interactions with biomolecules such as galectins. These interactions are mediated by the carbohydrate recognition domains of galectins, which recognize and bind to the Gal-alpha1,3-GalNAc structure . This binding can inhibit or activate various signaling pathways, leading to changes in gene expression and cellular behavior. For example, the binding of Gal-alpha1,3-GalNAc to galectin-3 can inhibit its interaction with other glycoproteins, thereby modulating cell adhesion and migration. Additionally, Gal-alpha1,3-GalNAc can influence enzyme activity by acting as a substrate or inhibitor in glycosylation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gal-alpha1,3-GalNAc can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Gal-alpha1,3-GalNAc can be enzymatically synthesized and coupled to proteins for binding studies . Over time, the binding efficiency of Gal-alpha1,3-GalNAc to galectins can be affected by the density and multivalency of the glycan presentation. Long-term effects on cellular function include changes in cell adhesion, migration, and apoptosis, which are influenced by the stability and degradation of Gal-alpha1,3-GalNAc in the cellular environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal-alpha1,3-GalNAc involves the enzymatic action of alpha-1,3-galactosyltransferase, which transfers a galactose molecule to N-acetylgalactosamine. This process can be carried out in vitro using purified enzymes or in vivo in genetically modified organisms that express the necessary enzymes .
Industrial Production Methods
Industrial production of Gal-alpha1,3-GalNAc typically involves the use of recombinant DNA technology to produce the required enzymes in large quantities. These enzymes are then used to catalyze the synthesis of the compound in bioreactors. The process is optimized for high yield and purity, ensuring that the final product meets the necessary standards for research and medical applications .
化学反応の分析
Types of Reactions
Gal-alpha1,3-GalNAc undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction can yield alcohols .
類似化合物との比較
Similar Compounds
Galactose-alpha-1,3-galactose (Gal-alpha1,3-Gal): Similar in structure but lacks the N-acetyl group.
N-acetylgalactosamine (GalNAc): Similar in structure but lacks the alpha-1,3-galactose linkage
Uniqueness
Gal-alpha1,3-GalNAc is unique due to its specific glycosidic linkage and the presence of both galactose and N-acetylgalactosamine. This unique structure makes it a distinct target for immune responses and provides specific functionalities in biological systems .
特性
IUPAC Name |
N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQPEDMEOBLSQB-HJZACBRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
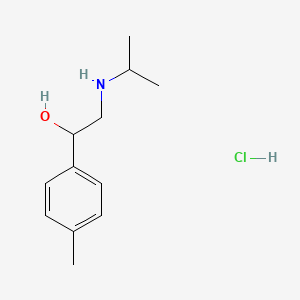


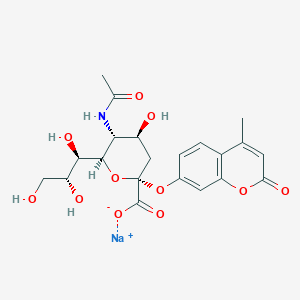

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)
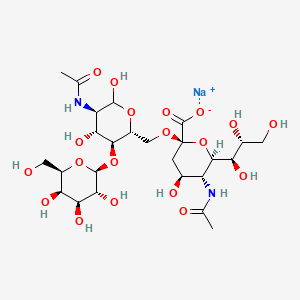

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
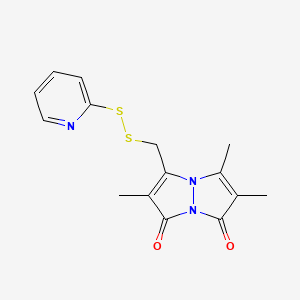

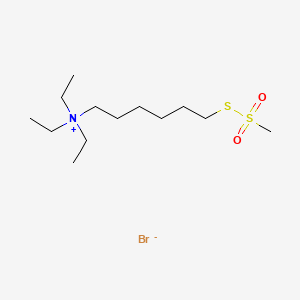
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
